Stephodeline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stephodeline involves the extraction from the plant Stephania delovayi the compound is typically isolated using standard alkaloid extraction techniques, which may involve solvent extraction, chromatography, and crystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. Given its natural origin, large-scale production would likely involve the cultivation of Stephania delovayi and subsequent extraction and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
Stephodeline, like many alkaloids, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the molecule.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
The specific reagents and conditions for these reactions are not extensively documented. common reagents for alkaloid reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield different oxygenated derivatives, while reduction could produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying alkaloid chemistry and developing new synthetic methodologies.
Biology: Its biological activity makes it a candidate for studying interactions with biological systems.
Industry: Its unique structure could inspire the development of new materials or chemical processes.
Wirkmechanismus
The exact mechanism of action of Stephodeline is not fully understood. as an alkaloid, it likely interacts with various molecular targets, including enzymes and receptors, to exert its effects . The pathways involved would depend on its specific biological activity, which requires further investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stephodeline is structurally related to other alkaloids found in the Stephania genus, such as:
- Cycleanine
- Isothis compound
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific biological activity.
Eigenschaften
Molekularformel |
C21H27NO5 |
---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
(1R,9S,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |
InChI |
InChI=1S/C21H27NO5/c1-22-7-6-21-11-15(23)19(26-4)20(27-5)18(21)14(22)8-12-9-16(24-2)17(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3/t14-,18-,21-/m0/s1 |
InChI-Schlüssel |
YRYHFXJRUQQCBR-XQAUZQBESA-N |
Isomerische SMILES |
CN1CC[C@@]23CC(=O)C(=C([C@@H]2[C@@H]1CC4=CC(=C(C=C34)OC)OC)OC)OC |
Kanonische SMILES |
CN1CCC23CC(=O)C(=C(C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.